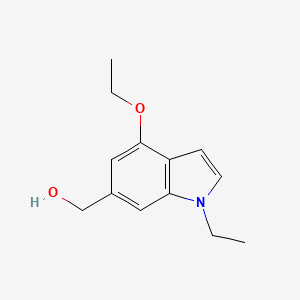
(4-Ethoxy-1-ethyl-1H-indol-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxy-1-ethyl-1H-indol-6-yl)methanol is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (4-Ethoxy-1-ethyl-1H-indol-6-yl)methanol, often involves the condensation reaction of phenylhydrazine with carbonyl compounds. For instance, the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature followed by heating can yield the desired indole product . The reaction conditions typically involve heating at elevated temperatures to facilitate the formation of the indole ring.
Industrial Production Methods
Industrial production methods for indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Catalysts and green chemistry principles are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-1-ethyl-1H-indol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of π-electrons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry
In chemistry, (4-Ethoxy-1-ethyl-1H-indol-6-yl)methanol is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the development of new synthetic methodologies .
Biology
Biologically, indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities. This compound may be explored for similar biological activities due to its structural similarity to other bioactive indole compounds .
Medicine
In medicine, indole derivatives are used in the development of drugs for various diseases. The compound’s potential biological activities make it a candidate for drug discovery and development .
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other materials that require indole-based structures .
Mechanism of Action
The mechanism of action of (4-Ethoxy-1-ethyl-1H-indol-6-yl)methanol involves its interaction with molecular targets and pathways in biological systems. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. The specific molecular targets and pathways depend on the compound’s structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Ethoxy-1-ethyl-1H-indol-6-yl)methanol include other indole derivatives such as:
- Indole-3-acetic acid
- 1H-indol-6-ylmethanol
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives .
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The ethoxy and ethyl groups on the indole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(4-ethoxy-1-ethylindol-6-yl)methanol |
InChI |
InChI=1S/C13H17NO2/c1-3-14-6-5-11-12(14)7-10(9-15)8-13(11)16-4-2/h5-8,15H,3-4,9H2,1-2H3 |
InChI Key |
LXIJWLGAZIKVQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2OCC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


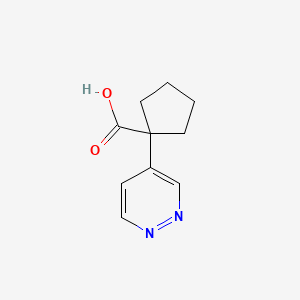
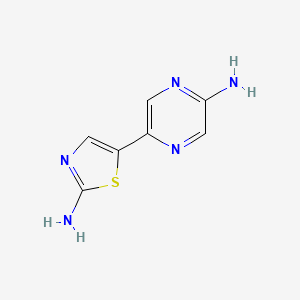
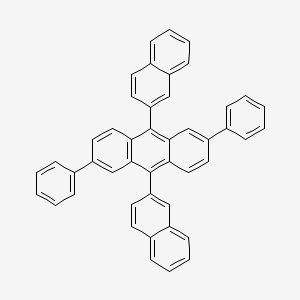
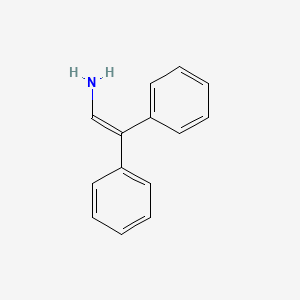
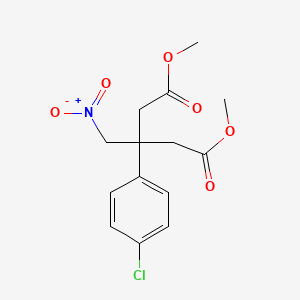
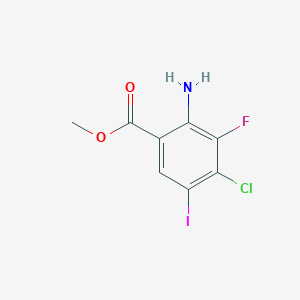
![3-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13094665.png)

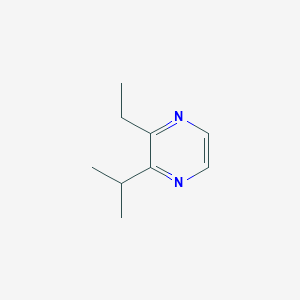

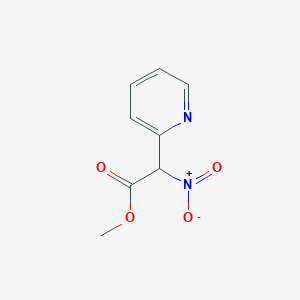
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol](/img/structure/B13094706.png)
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4-(methylphenylamino)-](/img/structure/B13094712.png)
![2-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13094719.png)
